disodium;1-carboxyethenyl phosphate
Description
Disodium 2-(phosphonatooxy)acrylate, also known as sodium phosphoenolpyruvate (PEP) monohydrate, is a sodium salt of phosphoenolpyruvate, a high-energy intermediate in glycolysis and gluconeogenesis. Its molecular formula is C₃H₄Na₂O₆P, and it is characterized by a phosphorylated enol group attached to an acrylate backbone. This compound is critical in biochemical research, particularly in studies of ATP synthesis, enzyme kinetics (e.g., pyruvate kinase), and cellular energy metabolism . Its water solubility and stability under physiological conditions make it a valuable reagent in in vitro assays and industrial fermentation processes.
Properties
CAS No. |
55340-66-4 |
|---|---|
Molecular Formula |
C3H3Na2O6P |
Molecular Weight |
212.01 g/mol |
IUPAC Name |
disodium;1-carboxyethenyl phosphate |
InChI |
InChI=1S/C3H5O6P.2Na/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
UKHQGAMUTNVPAU-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Disodium 2-(phosphonatooxy)acrylate is synthesized by introducing a phosphonooxy group onto the double bond of acrylic acid, followed by a reaction with sodium . This process involves the use of appropriate personal protective equipment due to the corrosive nature of the compound . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Disodium 2-(phosphonatooxy)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidants, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidants, the compound may form explosive mixtures when exposed to air at high temperatures .
Scientific Research Applications
Disodium 2-(phosphonatooxy)acrylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of acrylate polymers, which have advanced applications in various fields . In biology and medicine, the compound is studied for its potential use in drug design and development, particularly in the prevention of bone loss and other bone-related diseases . In industry, it is used in the production of bio-based acrylates and other materials with desirable properties .
Mechanism of Action
The mechanism of action of disodium 2-(phosphonatooxy)acrylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural or functional similarities with disodium 2-(phosphonatooxy)acrylate, enabling comparative analysis of their properties and applications.
Naphthol AS-BI Phosphate Disodium Salt (CAS 530-79-0)
- Structure : Contains a naphthalene core substituted with a bromine atom and a phosphate ester group.
- Applications: Primarily used as a chromogenic substrate for detecting alkaline phosphatase activity in histochemistry and immunoassays. Enzymatic cleavage releases a naphthol derivative, which forms colored precipitates upon coupling with diazonium salts.
- Its bulkier aromatic structure and bromine substituent limit its solubility in aqueous media compared to the smaller, more polar PEP derivative .
2-(ω-Phosphonooxy-2-Oxaalkyl)acrylate Monomers
- Structure: Acrylate derivatives with phosphonooxy and oxaalkyl (ether-linked alkyl) chains. Example: 2-(2-methacryloyloxyethyl) hydrogen phosphate.
- Applications : Designed for dental adhesives due to their dual functionality—acidic phosphate groups etch tooth surfaces, while methacrylate moieties enable polymerization.
- Key Differences: These monomers exhibit superior hydrolytic stability under acidic conditions compared to carboxylic acid esters, as the phosphoester bond resists degradation.
Phosphoenolpyruvate Monopotassium Salt (CAS 4265-07-0)
- Structure : Potassium salt of PEP (C₃H₄KO₆P).
- Applications : Used interchangeably with the sodium salt in biochemical assays but preferred in potassium-compatible buffer systems (e.g., bacterial growth media).
- Key Differences : The potassium ion increases lattice energy, slightly reducing solubility in water (~120 g/L at 25°C) compared to the sodium derivative (~150 g/L). Sodium salts are generally more hygroscopic .
Tricyclohexylammonium Salt of 2-(Phosphonatooxy)acrylate
- Structure : PEP with three cyclohexylammonium counterions (C₂₁H₄₄N₃O₆P).
- Applications : Utilized for cell membrane penetration in cytoprotective studies due to lipophilic ammonium groups enhancing permeability.
- Key Differences: The bulky ammonium groups confer antioxidative properties, which are absent in disodium PEP.
Comparative Data Table
Research Findings and Functional Insights
Hydrolytic Stability: Disodium 2-(phosphonatooxy)acrylate undergoes hydrolysis under extreme pH conditions, releasing inorganic phosphate. This contrasts with 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers, which resist hydrolysis even at pH 2–3, making them suitable for acidic dental environments .
Cation Effects : Sodium and potassium PEP salts exhibit nearly identical biochemical activity, but cation choice impacts compatibility with experimental systems. For example, potassium salts avoid sodium-induced inhibition in plant cell assays .
Membrane Permeability : The tricyclohexylammonium PEP derivative demonstrates 10-fold higher cellular uptake than disodium PEP due to enhanced lipophilicity, enabling studies on intracellular antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
